molecular formula C22H20N4O2S B11133138 2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11133138
M. Wt: 404.5 g/mol
InChI Key: AOZMFHJRRPUXMM-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, an indole moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Indole Derivative Preparation: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Coupling Reactions: The final step involves coupling the thiazole and indole derivatives through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The indole moiety is particularly known for its biological activity.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the indole and thiazole rings is crucial for binding to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thiazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[acetyl(phenyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
  • 2-[acetyl(methyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The benzyl group provides additional hydrophobic interactions, potentially enhancing its binding to biological targets compared to similar compounds with different substituents.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H20N4O2S/c1-14-20(21(28)25-18-9-8-17-10-11-23-19(17)12-18)29-22(24-14)26(15(2)27)13-16-6-4-3-5-7-16/h3-12,23H,13H2,1-2H3,(H,25,28)

InChI Key

AOZMFHJRRPUXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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